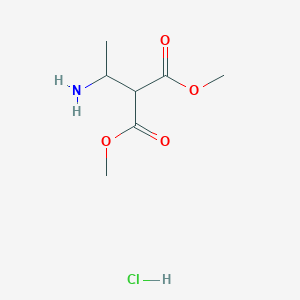![molecular formula C11H13F2NO2S2 B2929725 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane CAS No. 2097861-49-7](/img/structure/B2929725.png)
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the creation of the spirocyclic structure, and the introduction of the difluoro group. The Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds and could potentially be used in the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the spirocyclic structure would likely have a significant impact on the compound’s shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure. The thiophene ring is known to undergo various substitution reactions . The difluoro group might also be reactive, depending on its position in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoro group could affect its polarity and solubility .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on the synthesis of related compounds, highlighting methods for creating fluorinated and sulfonated molecules, which are useful in medicinal chemistry and materials science. For example, the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts through direct fluorination has been explored for their potential as electrophilic fluorinating agents, demonstrating the reactivity and utility of fluorine-containing compounds in organic synthesis (Banks et al., 1996). This research contributes to the broader field of halogen chemistry, where fluorinated compounds play a crucial role due to their unique reactivity and the ability to influence the physical and chemical properties of molecules.
Environmental and Material Applications
Studies have also investigated the environmental presence and effects of perfluorinated compounds, which are structurally related to 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane. For instance, the identification of long-chain perfluorinated acids in biota from the Canadian Arctic (Martin et al., 2004) and the evaluation of developmental toxicity in zebrafish exposed to GenX and other PFAS (Gaballah et al., 2020) provide insights into the environmental impact and toxicity of fluorinated compounds. Such research underscores the importance of understanding the ecological and health implications of these chemicals, contributing to environmental chemistry and toxicology.
Electrophilic Fluorination
The role of fluorinated compounds in electrophilic fluorination has been highlighted, showcasing their use in synthesizing fluoroaromatics under mild conditions, which is essential for the development of pharmaceuticals and agrochemicals. This is exemplified by studies on the efficiency of certain fluorinating agents in transforming aromatic compounds to their corresponding fluoroaromatics with good yields (Shamma et al., 1999). This research area is critical for medicinal chemistry, where the incorporation of fluorine atoms can significantly alter the biological activity and metabolic stability of therapeutic molecules.
Advanced Materials Development
Research into the synthesis and properties of polyfluorenes with a silsesquioxane core (Lin et al., 2004) demonstrates the application of fluorinated compounds in developing materials with improved thermal stability and optoelectronic properties. This is particularly relevant for the field of materials science, where such compounds are utilized in creating advanced polymers and materials for electronics, coatings, and other industrial applications.
Mechanism of Action
properties
IUPAC Name |
2,2-difluoro-6-thiophen-2-ylsulfonyl-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S2/c12-11(13)8-10(11)3-5-14(6-4-10)18(15,16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJHHUVVNLWDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)
![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2929648.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)

![N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2929660.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2929661.png)
